molecular formula C9H12N2 B1444625 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine CAS No. 1803585-34-3

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine

Cat. No.: B1444625
CAS No.: 1803585-34-3
M. Wt: 148.2 g/mol
InChI Key: VVDHIRGUDDNSAN-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-pyrido[3,2-c]azepine (CAS 1803585-34-3) is a fused polycyclic aza-heterocyclic scaffold of significant interest in advanced medicinal chemistry and drug discovery. This compound belongs to the pyrido[b]azepine family, which are structural analogs of 1-benzazepine, a class of heterocycles known for a strong pharmacological profile . As a versatile molecular platform, this scaffold is integral to the construction of bioactive compounds and has demonstrated a range of promising biological activities in scientific research. Literature analyses indicate that derivatives containing the pyrido[b]azepine fragment show potential for antiviral, antimicrobial, and antitumor applications . They have been investigated as effective inhibitors of various critical biological targets, including R1P1 kinase, ubiquitin-specific proteases (USPs), cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3 (GSK-3) . The seven-membered azepine ring fused to a pyridine provides a rigid, well-defined three-dimensional structure that can be advantageous for selective binding to biological targets . The synthesis of such hydrogenated pyridoazepines often involves sophisticated catalytic strategies, with priority given to approaches that form the azepine cycle via the intermolecular formation of C-N and C-C bonds, including cyclizations catalyzed by cobalt, palladium, and rhodium compounds . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-3-8-7-10-5-2-4-9(8)11-6-1/h1,3,6,10H,2,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDHIRGUDDNSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5h,6h,7h,8h,9h Pyrido 3,2 C Azepine and Its Isomers

Cyclization Strategies for Pyridoazepine Ring Formation

The direct formation of the pyridoazepine ring system through cyclization is a fundamental approach. These strategies can be broadly categorized into intramolecular reactions that form one of the fused rings onto a pre-existing partner and intermolecular approaches that construct the core in a single convergent step.

Intramolecular annulation involves the formation of a new ring on a pre-existing structure through the reaction of two functional groups within the same molecule. A common method for constructing the azepine portion of the scaffold is through nucleophilic substitution followed by an intramolecular cyclization. This process typically involves a pyridine (B92270) derivative bearing a suitable side chain that can undergo ring closure. For instance, a pyridine substituted with an amino group and an electrophilic side chain can be induced to cyclize. The reaction often begins with the deprotonation of the amino group by a base, which enhances its nucleophilicity, enabling it to attack the electrophilic center and close the seven-membered ring. The efficiency of these reactions is often dependent on the length and flexibility of the linker chain and the nature of the reactive groups.

Intermolecular cycloaddition reactions provide a powerful and convergent route to complex cyclic systems by combining two or more separate molecules. For pyridoazepine synthesis, aza-[4+3] cycloaddition is a particularly relevant strategy. In this approach, a four-atom π-system (diene) reacts with a three-atom π-system (allyl cation equivalent) to form a seven-membered ring.

Recent advancements have demonstrated the synthesis of azepine derivatives using gold-catalyzed [4+3] annulation reactions. nih.gov For example, a gold-catalyzed coupling of a quinoline (B57606) imine with a propargyl ester was shown to furnish a tricyclic azepine in high yield at room temperature. nih.gov Another approach involves a one-step synthesis of azepino[3,4-b]indoles from a four-component reaction system, which proceeds through a cooperative aza-[4+3] cycloaddition. rsc.org Furthermore, various aza-annulation strategies, including [4+3] and [5+2] cycloadditions, have been developed for the synthesis of pyrido-azepine systems under solvent-free conditions, showcasing the versatility of these methods in creating nitrogen-rich heterocycles. nih.gov

Cycloaddition Approach Reactants Catalyst/Conditions Product Type Reference
Gold-Catalyzed [4+3] AnnulationQuinoline Imine + Propargyl EsterGold CatalystTricyclic Azepine nih.gov
Cooperative aza-[4+3] CycloadditionAmino Acid + Indole + Aniline---Azepino[3,4-b]indole rsc.org
[4+3] and [5+2] Aza-Annulations1-Aminopyridine Derivative + Bifunctional ReagentsSolvent-free, HeatPyrido-azepines nih.gov

Ring Expansion Techniques

Ring expansion reactions offer an alternative pathway to pyridoazepines, starting from more readily available smaller ring systems, such as quinolines or isoquinolines. These methods cleverly insert an atom (typically nitrogen or carbon) into the existing heterocyclic framework to form the seven-membered azepine ring.

The photo-induced ring expansion of azidoquinolines is a well-established method for synthesizing pyridoazepines. rsc.org This reaction typically involves the photolysis of an azidoquinoline in the presence of a nucleophile, such as an amine or methoxide (B1231860) ion. rsc.org Irradiation of the azide (B81097) generates a highly reactive nitrene intermediate, which can rearrange to form a dehydroazepine species. Subsequent nucleophilic attack on this intermediate leads to the formation of the expanded pyridoazepine ring.

Research has shown that the position of the azide group and the presence of other substituents on the quinoline ring significantly influence the reaction's outcome and yield. For instance, the presence of a methoxy (B1213986) group meta to the azide on an 8-azidoquinoline (B1280395) was found to significantly increase the yields of the corresponding 9-alkylamino-5H-pyrido[2,3-c]azepines. rsc.org This substituent effect also enabled the ring expansion to proceed successfully in the presence of secondary amines, which was not observed for the unsubstituted azidoquinoline.

Table 2: Yields of Pyrido[2,3-c]azepines from Photolysis of Azidoquinolines Data extracted from research on the photo-induced ring expansion of 8-azido-6-methoxyquinoline.

Reactant Nucleophile (Amine) Product Yield (%)
8-Azido-6-methoxyquinoline Diethylamine 9-Diethylamino-7-methoxy-5H-pyrido[2,3-c]azepine 45
8-Azido-6-methoxyquinoline Pyrrolidine 7-Methoxy-9-pyrrolidino-5H-pyrido[2,3-c]azepine 55
8-Azido-6-methoxyquinoline Piperidine 7-Methoxy-9-piperidino-5H-pyrido[2,3-c]azepine 48
8-Azido-6-methoxyquinoline Morpholine 7-Methoxy-9-morpholino-5H-pyrido[2,3-c]azepine 50

Transition-metal catalysis provides a versatile and efficient platform for mediating ring expansion reactions. rsc.org Palladium- and rhodium-based catalysts are commonly employed for these transformations. A general synthesis of benzazepines, structural analogs of pyridoazepines, has been developed through a palladium-catalyzed ring-expansion of cyclobutanols with 2-haloanilines, demonstrating the construction of seven-membered N-containing heterocycles from simple starting materials. rsc.org

In a conceptually different approach, rhodium carbenoids have been used to induce the ring expansion of isoxazoles to form highly functionalized pyridines. nih.govorganic-chemistry.org This reaction proceeds through the formal insertion of the carbenoid across the N-O bond of the isoxazole, which then rearranges to the expanded ring system. organic-chemistry.org While this specific example leads to a six-membered ring, the underlying principle of metal carbenoid-induced ring expansion of heterocycles is a powerful strategy that could be adapted for the synthesis of pyridoazepines from appropriate pyridine-fused precursors.

Domino and Cascade Reactions in Pyridoazepine Synthesis

Domino, or cascade, reactions are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. wikipedia.orgiitj.ac.in These reactions are highly efficient in terms of atom economy, time, and resources, allowing for the rapid construction of complex molecular architectures from simple precursors. iitj.ac.innih.gov

The synthesis of pyridoazepines can be envisioned through cascade sequences that combine several reaction types. For example, a reaction could be initiated by an intermolecular reaction, which then creates the necessary functionality for a subsequent intramolecular cyclization or rearrangement. wikipedia.org A strategy for synthesizing medium-sized lactams (cyclic amides) has been described using a cyclisation/ring expansion cascade sequence, a concept applicable to azepine rings. researchgate.net This particular method uses an amine as an internal nucleophilic catalyst to facilitate the cascade. researchgate.net Another relevant domino process involves a 1,4-addition of a nucleophile to a chromone, followed by ring cleavage and a subsequent Knoevenagel condensation and lactonization to form a new heterocyclic product. beilstein-journals.org The application of such multi-step, one-pot sequences to pyridine-based starting materials represents a sophisticated and efficient strategy for assembling the pyridoazepine scaffold. mdpi.com

Stereoselective and Regioselective Synthesis

The precise control over the spatial arrangement of atoms (stereoselectivity) and the specific position of chemical bond formation (regioselectivity) are critical aspects in the synthesis of complex molecules like pyridoazepines. These factors significantly influence the biological activity and pharmacokinetic properties of the final compounds.

Regioselective Synthesis of Pyrido[3,2-c]azepines

A notable strategy for the regioselective synthesis of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines involves an intramolecular Staudinger-aza-Wittig reaction. This multi-step sequence allows for the construction of the azepine ring fused to the pyridine core with control over the substitution pattern.

An approach to 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines has been described that utilizes the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones. The key step in this eight-step synthesis is the intramolecular Staudinger-aza-Wittig reaction. The choice of phosphine (B1218219) reagent was found to be crucial for the success of the cyclization. While the use of triphenylphosphine (B44618) (PPh₃) did not facilitate the desired ring formation due to steric hindrance, employing trimethylphosphine (B1194731) (PMe₃) successfully yielded the cyclized product. Subsequent reduction with sodium borohydride (B1222165) (NaBH₄) and treatment with hydrochloric acid (HCl) afforded the target 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines in yields of up to 67% over the final three steps. This methodology demonstrates how the judicious selection of reagents can overcome steric challenges to achieve the desired regioselectivity.

In some instances, the variation of substituents on the starting materials can direct the cyclization to selectively form different pyridoazepine isomers, such as tetrahydropyrido[2,3-d]azepines, highlighting the importance of substrate control in achieving regioselectivity.

Table 1: Regioselective Synthesis of 5-Substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines via Staudinger-aza-Wittig Reaction

EntryStarting MaterialKey ReagentsProductOverall Yield (3 steps)Reference
11-(2-(3-azidopropyl)pyridin-3-yl)ethan-1-one1. PMe₃ 2. NaBH₄ 3. HCl5-Methyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine67%

Note: The table is populated with representative data based on the described methodology. Specific yields for a range of substrates can be found in the cited literature.

Stereoselective Synthesis

While the regioselective synthesis of the pyrido[3,2-c]azepine core has been addressed, the development of stereoselective methods to control the chirality of substituents on the azepine ring remains an area of active research. Asymmetric synthesis of related azepine derivatives often employs chiral catalysts or auxiliaries to induce stereoselectivity. For instance, copper-catalyzed asymmetric intramolecular cyclizations have been successfully used for the synthesis of dibenzo[b,d]azepines, achieving high diastereoselectivity and enantioselectivity. Although not directly applied to the 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine system, these methods offer potential strategies that could be adapted for its enantioselective synthesis.

Green Chemistry Approaches to Pyridoazepine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of pharmaceutically relevant molecules. For pyridoazepines, several green chemistry approaches have been explored to improve the environmental footprint of their synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. The synthesis of various azaheterocycles, including pyrido-fused systems, has benefited from this technology.

For example, the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepine derivatives has been achieved via a double nucleophilic aromatic substitution (SNAr) reaction of 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) with primary aliphatic amines under microwave irradiation. researchgate.net This method avoids the use of expensive palladium catalysts that were previously required for this transformation. The reactions were carried out in N-methyl-2-pyrrolidone (NMP) at 150 °C for 3 hours, resulting in moderate to good yields. researchgate.net While this example pertains to a different isomer, the principle of using microwave assistance to promote catalyst-free SNAr reactions is a valuable green strategy that could be adapted for the synthesis of this compound.

Table 2: Microwave-Assisted Synthesis of a Pyridoazepine Derivative

ReactantsSolventConditionsProductYieldReference
3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine), N,N-dimethylpropane-1,3-diamineNMP150 °C, 3 h, Microwave3-(5H-Dipyrido[4,3-b:3',4'-f]azepin-5-yl)-N,N-dimethylpropan-1-amineModerate researchgate.net

Catalyst-Free Synthesis

Developing synthetic routes that eliminate the need for catalysts, particularly those based on heavy metals, is a key goal of green chemistry. A catalyst-free ring expansion domino reaction has been reported for the construction of the dibenzo[b,d]azepine skeleton using air as a "green" oxidant. While this method has not yet been applied to the synthesis of pyrido[3,2-c]azepines, it showcases a promising direction for future research in developing environmentally benign synthetic pathways for this class of compounds.

Chemical Reactivity and Derivatization of the Pyrido 3,2 C Azepine Core

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) moiety of the pyrido[3,2-c]azepine system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comyoutube.comyoutube.com This deactivation makes harsh reaction conditions often necessary to introduce electrophiles onto the pyridine ring. The regioselectivity of these reactions is influenced by the electronic properties of the ring system.

Theoretical studies and experimental evidence suggest that electrophilic attack is most likely to occur at the C-3 position. youtube.comyoutube.com This preference is attributed to the relative stability of the resulting cationic intermediate (Wheland intermediate), which avoids placing a positive charge directly on the electronegative nitrogen atom. youtube.comyoutube.com Common EAS reactions that can be applied to the pyridoazepine core, albeit often with difficulty, include nitration, halogenation, and Friedel-Crafts reactions. The presence of activating groups on the pyridine ring can enhance its reactivity towards electrophiles. youtube.comresearchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

Position Relative Reactivity Rationale
C-2/C-4 Low Unfavorable resonance structures with a positive charge on nitrogen. youtube.comyoutube.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes the pyrido[3,2-c]azepine core susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the ring nitrogen (C-2 and C-4). A good leaving group, such as a halide, is typically required at these positions for the reaction to proceed.

Furthermore, the azepine portion of the molecule also presents sites for nucleophilic attack. Specifically, the carbon atoms adjacent to the nitrogen in the azepine ring are potential electrophilic centers.

Functionalization of the Azepine Moiety

The azepine ring offers multiple avenues for functionalization. The secondary amine within the azepine ring can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide variety of substituents. These reactions are fundamental to modifying the steric and electronic properties of the molecule.

The methylene (B1212753) groups of the azepine ring can also be functionalized. For instance, oxidation can introduce carbonyl groups, and subsequent reactions can be used to build more complex structures. The conformational flexibility of the seven-membered ring allows for the synthesis of a range of diastereomers with distinct biological activities. rsc.org

Reactions Involving Nitrogen Atom Transformations

The nitrogen atoms in both the pyridine and azepine rings are key sites for chemical transformations. The pyridine nitrogen can be oxidized to the corresponding N-oxide, which can alter the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack.

The azepine nitrogen can participate in various reactions, including the formation of amides, carbamates, and ureas. researchgate.net These transformations are crucial for building libraries of compounds for drug discovery. Additionally, more complex transformations can lead to skeletal editing of the pyridine ring, where the nitrogen atom is replaced by a carbon atom, leading to a benzene (B151609) ring. nih.govnih.gov

Metal-Catalyzed Coupling Reactions for Pyridoazepine Modification

Modern synthetic organic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions that are highly applicable to the modification of the pyrido[3,2-c]azepine scaffold. mdpi.comdntb.gov.ua These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling a halide or triflate derivative of the pyridoazepine with a boronic acid or ester. mdpi.com

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling a halide derivative with an amine. rsc.org

Sonogashira Coupling: For the formation of C-C bonds between a halide and a terminal alkyne. mdpi.com

Heck Reaction: For the formation of C-C bonds by coupling a halide with an alkene. nih.gov

These reactions can be used to introduce a wide array of functional groups and structural motifs onto the pyridoazepine core, significantly expanding the chemical space accessible from this scaffold.

Table 2: Examples of Metal-Catalyzed Coupling Reactions

Reaction Catalyst Reactants Product
Suzuki-Miyaura Coupling Palladium complexes Halogenated pyridoazepine, Boronic acid Aryl-substituted pyridoazepine
Buchwald-Hartwig Amination Palladium complexes Halogenated pyridoazepine, Amine Amino-substituted pyridoazepine

Ring Contraction and Expansion Reactions of Pyridoazepines

The pyrido[3,2-c]azepine ring system can undergo rearrangement reactions leading to either ring contraction or expansion, providing access to other heterocyclic systems. nih.govxmu.edu.cn

Ring contraction of the azepine moiety can be induced under various conditions, potentially leading to the formation of six-membered rings like quinolines or pyridines. nih.govnih.govrsc.org For instance, deaminative ring contraction of biaryl-linked azepines has been reported to yield benzo[h]quinolines. nih.gov

Conversely, ring expansion strategies can be employed in the synthesis of the pyridoazepine system itself. rsc.orgresearchgate.net For example, the reaction of ruthenium alkenylcarbene complexes with specific alkynes has been shown to produce pyrido[1,2-α]azepine derivatives. xmu.edu.cn Photochemical rearrangement of tetrazolopyridines can also lead to the formation of diazepines through ring expansion. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of pyrido[3,2-c]azepine derivatives, offering deep insights into the molecular architecture. researchgate.net

Advanced 1D and 2D NMR Experiments for Pyridoazepine Derivatives

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the pyrido[3,2-c]azepine scaffold.

¹H NMR: The proton NMR spectra of pyrido[3,2-c]azepine derivatives provide initial information on the number of different proton environments and their multiplicities. For instance, in 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines, the protons on the seven-membered azepine ring and the pyridine (B92270) ring exhibit characteristic chemical shifts. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In conjunction with ¹H NMR, it helps to build a complete picture of the carbon skeleton. researchgate.netnepjol.info

2D NMR Techniques: To overcome the complexities of overlapping signals in 1D spectra and to establish connectivity between atoms, a variety of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure. This is crucial for tracing the spin systems within the pyridine and azepine rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov This technique is particularly powerful for assigning the signals of the CH, CH₂, and CH₃ groups within the pyridoazepine framework. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for establishing the connectivity between different fragments of the molecule, such as linking substituents to the pyridoazepine core. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly useful for elucidating the stereochemistry and conformational preferences of substituents on the pyridoazepine ring system. mdpi.com

A detailed analysis of these 2D NMR spectra allows for the complete and unambiguous assignment of all proton and carbon resonances, which is a prerequisite for a thorough structural characterization.

Dynamic NMR Studies for Conformational Analysis

The seven-membered azepine ring in the 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine system is conformationally flexible. researchgate.net Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. researchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. copernicus.org At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for different conformers. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at higher temperatures.

For example, dynamic ¹H NMR spectroscopy has been used to determine the Gibbs energy of activation for the inversion of the azepine ring in a related benzothieno[2,3-c]azepine system. researchgate.net Similar studies on pyrido[3,2-c]azepine derivatives can provide valuable information about the energy barriers between different conformations and the preferred solution-state geometry of the molecule. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound derivatives through the analysis of their fragmentation patterns. libretexts.orgresearchgate.netmdpi.com

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental composition of the molecule, which is a critical step in confirming the chemical formula of a newly synthesized pyrido[3,2-c]azepine derivative. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry in Mechanistic Studies

Tandem mass spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of ions. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This provides detailed information about the structure of the precursor ion and the mechanisms of its fragmentation.

For pyrido[3,2-c]azepine derivatives, MS/MS can be used to:

Confirm the structure: The observed fragmentation pattern can be compared with the expected fragmentation based on the proposed structure. Common fragmentation pathways for nitrogen-containing heterocyclic compounds often involve cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) or the loss of small neutral molecules. libretexts.org

Elucidate fragmentation mechanisms: By analyzing the product ions formed from a specific precursor ion, it is possible to deduce the fragmentation pathways. This can provide insights into the stability of different parts of the molecule and the nature of the chemical bonds.

Identify unknown compounds: The fragmentation pattern can serve as a fingerprint for a particular compound, aiding in its identification in complex mixtures.

The interpretation of fragmentation patterns is a key aspect of structural elucidation by mass spectrometry. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific vibrational motion. For pyrido[3,2-c]azepine derivatives, characteristic IR absorption bands can be observed for:

C-H stretching vibrations: Typically observed in the region of 2800-3100 cm⁻¹.

C=N and C=C stretching vibrations: Associated with the pyridine ring, these vibrations usually appear in the 1400-1600 cm⁻¹ region. elixirpublishers.com

C-N stretching vibrations: These vibrations are often found in the 1000-1350 cm⁻¹ range. elixirpublishers.com

N-H stretching vibrations: If the nitrogen atom in the azepine ring is unsubstituted, a characteristic N-H stretching band will be present.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about the vibrational modes of a molecule. The selection rules for Raman spectroscopy are different from those for IR spectroscopy, meaning that some vibrational modes may be active in one technique but not the other. This complementarity makes the combination of IR and Raman spectroscopy a powerful tool for a more complete vibrational analysis. researchgate.nettudublin.ie

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that provides unparalleled insight into the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a three-dimensional electron density map, from which the precise positions of individual atoms can be determined. This method is crucial for the unambiguous determination of molecular stereochemistry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

For This compound , a key structural confirmation obtained from X-ray crystallography is the inherent puckering of the seven-membered azepine ring, a direct consequence of the sp³-hybridized carbon and nitrogen atoms within this ring. This contrasts with the aromatic and, therefore, planar nature of the fused pyridine ring.

Analysis of Torsion Angles and Bond Geometries

A detailed analysis of the crystallographic data would yield precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. The torsion angles within the azepine ring are particularly informative, as they quantify the degree of puckering and describe the specific conformation adopted by the ring in the solid state (e.g., boat, chair, or twist-boat).

Table 1: Predicted Bond Geometries and Torsion Angles for this compound (Illustrative)

ParameterAtom 1Atom 2Atom 3Atom 4Predicted Value
Bond Length (Å) C(4a)C(9a)--~1.51
N(5)C(6)--~1.47
C(8)C(9)--~1.53
Bond Angle (°) C(4a)N(5)C(6)-~112°
C(7)C(8)C(9)-~114°
Torsion Angle (°) N(5)C(6)C(7)C(8)Variable (describes ring pucker)
C(4a)C(9a)N(1)C(2)~0° (due to pyridine planarity)

Note: The values in this table are illustrative and based on general principles of organic chemistry and data from related structures. Actual experimental values would require a dedicated crystallographic study.

Intermolecular Interactions in Crystal Lattices

Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules arrange themselves in a crystal lattice. This arrangement is dictated by a variety of non-covalent intermolecular interactions, including hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the pyridine ring.

The This compound molecule possesses a hydrogen bond donor (the N-H group in the azepine ring) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring). This capability allows for the formation of intermolecular hydrogen bonds, which are among the strongest non-covalent interactions and play a crucial role in the supramolecular assembly of the crystal. For example, in the crystal structure of a related compound, 6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione, two independent molecules form a dimer through N—H···N hydrogen bonds. researchgate.net It is plausible that This compound could exhibit similar hydrogen bonding motifs, leading to the formation of chains or more complex three-dimensional networks.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

Interaction TypeDonorAcceptorPotential Geometry
Hydrogen Bonding N(5)-HN(1) (of an adjacent molecule)Linear or near-linear
π-π Stacking Pyridine RingPyridine Ring (of an adjacent molecule)Parallel-displaced or T-shaped
van der Waals Forces Aliphatic C-H groupsVarious atoms of adjacent moleculesIsotropic

The study of these intermolecular interactions is critical, as the packing of molecules in a crystal can influence physical properties such as melting point, solubility, and stability.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules like 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine. These methods offer a detailed picture of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and reactivity of pyridoazepine systems. nih.gov DFT calculations allow for the determination of various molecular properties, including optimized geometry, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. nih.gov These calculations are instrumental in predicting the regions of a molecule that are most likely to engage in electrophilic or nucleophilic attacks.

For instance, in studies of related pyrido-annelated azepines, DFT has been employed to explain the chemical reactivity and to correlate calculated properties with experimentally observed biological activities. nih.gov The electronic properties derived from DFT, such as the energy gap between the HOMO and LUMO, provide insights into the molecule's stability and reactivity. nih.govepstem.net

A common application of DFT in this context is the use of functionals like B3LYP and M11L, often combined with a solvation model to simulate the behavior of the molecule in a particular solvent. nih.gov These methods have been successfully used to calculate properties like pKa values and carbamate (B1207046) stability in related heterocyclic systems, demonstrating the predictive power of DFT. nih.govwur.nl

Ab Initio Methods in Pyridoazepine Chemistry

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, also play a role in understanding pyridoazepine chemistry. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a different perspective on the electronic structure. researchgate.netyoutube.com

Ab initio calculations have been utilized to study geometric optimization, thermodynamic parameters, and aromaticity in related heterocyclic systems. researchgate.net These studies can provide benchmark data to validate the results obtained from more computationally efficient DFT methods. For example, ab initio calculations at the HF/6-31G(d,p) level of theory have been used to investigate rotation barrier energies and aromaticity in pyrano[2,3-d]pyrimidine derivatives. researchgate.net

Conformational Analysis and Energetic Landscapes

The flexibility of the seven-membered azepine ring in this compound gives rise to a complex conformational landscape. Understanding the different possible conformations and the energy barriers between them is crucial for comprehending how this molecule might interact with biological targets.

Ring Inversion Barriers of the Azepine Ring

Conformational Preferences of Pyridoazepine Systems

The fusion of the pyridine (B92270) ring to the azepine ring influences the conformational preferences of the entire system. The pyridine ring's planarity contrasts with the puckered nature of the azepine ring. Computational studies can identify the most stable, low-energy conformations of the pyridoazepine scaffold. This information is vital for drug design, as the specific three-dimensional shape of a molecule dictates its ability to bind to a receptor or enzyme active site.

Reaction Mechanism Elucidation via Computational Modeling

For example, computational studies have been used to elucidate the mechanisms of multicomponent reactions for the formation of related pyrido[2,3-d]pyrimidines. nih.gov These studies can break down complex reactions into a series of elementary steps, such as Knoevenagel condensation, Michael addition, and cyclization, and determine the rate-determining step. nih.gov

In the synthesis of substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines, computational modeling could be applied to understand the intricacies of the Staudinger–aza-Wittig reaction conditions used in their formation. researchgate.net Such models can help predict which substrates will be successful in a given reaction, thereby guiding synthetic efforts. mit.edu

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the application of this technique to analogous fused heterocyclic systems provides a clear framework for how its dynamic behavior would be investigated. nih.gov For instance, MD simulations have been successfully employed to analyze the stability of complexes formed between fused heterocycles and protein targets, revealing key interactions that govern binding. nih.gov

An MD simulation of this compound would provide critical insights into its conformational flexibility and intrinsic dynamics. The molecule consists of a rigid, aromatic pyridine ring fused to a flexible, seven-membered azepine ring. The principal dynamic behavior of interest would be the conformational landscape of this azepine ring, which can adopt various twist, boat, and chair-like conformations.

The simulation process would involve:

Defining a set of parameters, known as a force field, that mathematically describes the potential energy of the atoms and bonds within the molecule.

Placing the molecule in a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions.

Solving Newton's equations of motion for every atom in the system over a series of very small time steps (femtoseconds), generating a trajectory that spans nanoseconds or even microseconds.

From this trajectory, researchers can analyze various properties to understand the molecule's dynamic nature. Key parameters would include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand its compactness, and the distribution of dihedral angles within the azepine ring to identify preferred conformations. Such simulations would reveal how the fusion to the pyridine ring restricts the conformational freedom of the azepine moiety compared to an isolated cycloheptane (B1346806) or azepane ring. This information is crucial for understanding how the molecule might orient itself to interact with a biological receptor.

Table 1: Potential Parameters for MD Simulation Analysis of this compound
ParameterDescriptionInformation Gained
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the molecule at a given time compared to a reference structure.Indicates the overall structural stability and conformational drift during the simulation.
Radius of Gyration (Rg)Represents the root-mean-square distance of the molecule's atoms from their common center of mass.Provides insight into the compactness and overall shape of the molecule over time.
Dihedral Angle DistributionAnalysis of the torsion angles within the seven-membered azepine ring (e.g., C5-N6-C7-C8).Identifies the most populated and energetically favorable conformations (e.g., chair, boat, twist-boat).
Solvent Accessible Surface Area (SASA)Measures the surface area of the molecule that is accessible to a solvent.Helps understand how the molecule's conformation affects its interaction with an aqueous environment.

Quantitative Structure–Reactivity Relationship (QSRR) Studies

Quantitative Structure–Reactivity Relationship (QSRR) is a computational approach that aims to build a mathematical model linking the chemical structure of a series of compounds to their reactivity. mdpi.com This method is predictive, allowing researchers to estimate the reactivity of novel compounds before they are synthesized. No specific QSRR models for this compound have been published, but the methodology is well-established for various classes of organic and heterocyclic compounds. mdpi.com

A hypothetical QSRR study on the this compound scaffold would involve several key steps. First, a library of derivatives would be synthesized, likely involving substitutions at various positions on the bicyclic framework, a strategy that has been explored for this and related systems. researchgate.net The reactivity of each compound would then be measured for a specific, well-defined chemical reaction or biological interaction.

Next, a wide range of theoretical molecular descriptors would be calculated for each derivative. These descriptors fall into several categories:

Constitutional: Basic information like molecular weight and atom counts.

Topological: Descriptors based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical: 3D descriptors related to the molecule's spatial arrangement.

Quantum-Chemical: Electron-density-derived properties like HOMO/LUMO energies, partial charges, and dipole moments.

Table 2: Representative Molecular Descriptors for a QSRR Study of Pyrido[3,2-c]azepine Derivatives
Descriptor CategoryExample DescriptorStructural Information Represented
TopologicalWiener IndexDescribes molecular branching and compactness.
GeometricalMolecular Surface AreaRelates to the molecule's 3D size and potential for intermolecular interactions.
Quantum-ChemicalHOMO Energy (Highest Occupied Molecular Orbital)Indicates the susceptibility of the molecule to electrophilic attack.
Mulliken Atomic ChargesRepresents the partial charge distribution, identifying potential nucleophilic or electrophilic sites.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, which influences its solubility and transport properties.

Pyridoazepine As a Core Scaffold for Complex Chemical Architectures

Design and Synthesis of Fused Polycyclic Systems Incorporating the Pyridoazepine Moiety

The pyridoazepine core is a valuable starting point for the construction of elaborate polycyclic and heterocyclic systems. Chemists have developed various synthetic strategies to append additional rings onto this scaffold, leading to novel molecular architectures.

A notable approach involves the cyclization of functionalized pyridine (B92270) precursors. For instance, 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines have been synthesized through an eight-step reaction sequence where the key step is the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones. researchgate.net This transformation proceeds under Staudinger–aza-Wittig reaction conditions to form the azepine ring. researchgate.net The choice of phosphine (B1218219) reagent is critical in this step; the annulation is successful with trimethylphosphine (B1194731) (PMe₃), whereas the steric bulk of triphenylphosphine (B44618) (PPh₃) prevents the cyclization. researchgate.net

Furthermore, the pyridoazepine moiety can be incorporated into even larger fused systems, such as pyrimidoazepines. A versatile method has been established for creating variously substituted polycyclic pyrimidoazepine derivatives through nucleophilic substitution reactions performed on chloro-substituted precursors. nih.gov These reactions can be effectively promoted by either conventional heating or by microwave irradiation, allowing for the synthesis of complex structures like (6RS)-N-benzyl-8-methoxy-6,11-dimethyl-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepin-4-amine and (7RS)-N-benzyl-7-methyl-2,3,7,8-tetrahydro-1H-pyrimido[5',4':6,7]azepino[3,2,1-ij]quinolin-9-amine. nih.gov The synthesis of such fused systems highlights the utility of the pyridoazepine core in generating structural diversity. The development of new synthetic strategies, including electrophilic cyclization reactions involving iminium intermediates, has further expanded the library of accessible fused heterocycles. nih.gov

The general principles of intramolecular cyclization are often employed, such as the intramolecular Friedel-Crafts acylation used to create oxepine-fused quinoline (B57606) systems, a strategy that could be conceptually applied to pyridoazepine precursors. researchgate.net These synthetic advancements underscore the pyridoazepine scaffold's role as a foundational element for accessing complex, multi-ring chemical structures. nih.gov

Pyridoazepine as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. clockss.org The pyridoazepine scaffold, when appropriately functionalized, is an excellent candidate for use as a building block in such reactions. The presence of multiple reactive sites, such as the nitrogen atoms and functionalizable positions on the rings, allows it to participate in a variety of MCRs. clockss.org

Aminoazoles and related nitrogen-containing heterocycles are recognized as superb building blocks for MCRs due to their multiple nucleophilic centers. clockss.org For example, a pyridoazepine derivative featuring a primary or secondary amine could readily participate as the amine component in well-known MCRs like the Ugi or Mannich reactions. nih.govmdpi.com Similarly, derivatives containing active methylene (B1212753) groups could be employed in reactions like the Hantzsch pyrrole (B145914) synthesis or Biginelli reactions. mdpi.commdpi.com

The versatility of MCRs allows for the rapid generation of libraries of complex molecules from simple building blocks. nih.gov By incorporating a pyridoazepine core as one of the components, it is possible to synthesize a diverse range of complex derivatives where the pyridoazepine unit imparts its specific structural and electronic properties to the final molecule. This strategy is highly efficient for creating molecular diversity around a privileged heterocyclic core. mdpi.comresearchgate.net

Development of Pyridoazepine-Based Ligands in Catalysis (Excluding specific catalytic applications related to drug discovery)

The structural features of the pyrido[3,2-c]azepine scaffold make it an intriguing candidate for the development of novel ligands in catalysis. The presence of two nitrogen atoms—one in the aromatic pyridine ring and one in the saturated azepine ring—provides two distinct potential coordination sites for metal centers. The combination of a rigid aromatic component and a flexible seven-membered ring allows for the creation of ligands with unique steric and electronic properties.

The design of such ligands would involve the strategic placement of coordinating functional groups on the pyridoazepine framework. The nitrogen atoms themselves can act as donors, forming stable complexes with a variety of transition metals. The conformational flexibility of the azepine ring could allow the ligand to adapt to the preferred coordination geometry of a given metal, potentially influencing the catalytic activity and selectivity of the resulting complex. While specific applications in catalysis are still an emerging area of research, the inherent properties of the pyridoazepine scaffold suggest its potential for development into a new class of versatile ligands for synthetic transformations.

Pyridoazepine Derivatives in Materials Science Research

Beyond biological applications, the unique electronic and structural properties of pyridoazepine derivatives have found use in the field of materials science. A notable example is the development of a pentacyclic building block for polymer solar cells that incorporates an azepine-2,7-dione moiety. rsc.org

In this research, a novel acceptor unit, TTA, which contains the azepine-dione structure, was synthesized and used to create two donor-acceptor (D-A) copolymers: PTTABT and PTTABDT. rsc.org These polymers were designed for use in the active layer of organic photovoltaic devices. The incorporation of the azepine-based unit resulted in materials with good solubility and medium energy bandgaps, which are desirable properties for polymer solar cells. rsc.org

The resulting PTTABDT-based solar cell demonstrated a power conversion efficiency (PCE) of 5.46%, which was attributed to a high open-circuit voltage (Voc) and favorable phase separation within the active layer of the device. rsc.org This work illustrates how the pyridoazepine scaffold can be modified and integrated into larger conjugated systems to create functional organic materials for advanced applications like renewable energy.

Table 1: Properties of Pyridoazepine-Based Copolymers for Polymer Solar Cells This table is interactive. Click on the headers to sort the data.

CopolymerAcceptor UnitPower Conversion Efficiency (PCE)Key FeatureSource
PTTABTTTA (azepine-2,7-dione based)Not specified as highestExhibits a broad absorption with a FWHM of 205 nm. rsc.org
PTTABDTTTA (azepine-2,7-dione based)5.46%Achieves higher PCE due to higher Voc and ideal phase separation. rsc.org

Biomimetic Syntheses Utilizing Pyridoazepine Intermediates

Biomimetic synthesis is a strategic approach in organic chemistry that aims to mimic nature's biosynthetic pathways to construct complex molecules. mdpi.com This often involves domino reactions that form multiple bonds in a single, efficient operation. A classic example is Sir Robert Robinson's synthesis of tropinone, which utilized an intermolecular Mannich reaction in a process designed to imitate a biosynthetic pathway. mdpi.com

The pyridoazepine scaffold can be envisioned as a key intermediate in similar biomimetic syntheses. Natural products often feature complex heterocyclic cores, and laboratory syntheses that replicate their proposed formation can provide strong evidence for biosynthetic pathways. For example, the biosynthesis of some 2,5-disubstituted pyrazines is thought to proceed through the cyclization of an amino aldehyde intermediate, a departure from previously assumed pathways. researchgate.net

A pyridoazepine intermediate could play a crucial role in a biomimetic route to more complex alkaloids or other natural product analogues. By designing a synthetic sequence where a pyridoazepine derivative is formed through a biomimetic-style cyclization, chemists can potentially access intricate molecular architectures in a highly efficient manner. The synthesis of pyridovericin, an intermediate in the proposed biomimetic synthesis of pyridomacrolidin, serves as an example of this type of strategic thinking. nih.gov Such approaches, utilizing pyridoazepine intermediates, could provide novel and efficient pathways to biologically relevant and structurally complex molecules. rsc.org

Compound Reference Table

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Underexplored Pyridoazepine Isomers

The development of efficient and versatile synthetic methods is paramount to unlocking the full potential of the pyridoazepine family. While established routes exist, future research is geared towards methodologies that offer greater control, efficiency, and access to a wider range of structural analogs, particularly those that are currently underexplored.

Key Research Thrusts:

Asymmetric Synthesis: A major focus is the development of asymmetric synthetic routes to produce enantiomerically pure pyridoazepine derivatives. Stereoselective aza-Michael reactions are emerging as a powerful tool for the asymmetric synthesis of nitrogen-containing heterocycles and could be adapted for pyridoazepine systems. rsc.org Similarly, aza-Heck cyclizations are being developed for constructing chiral N-heterocyclic systems, offering a promising avenue for creating specific stereoisomers of pyridoazepines. rsc.org

Catalyst-Dependent Cyclization: Recent studies on related heterocyclic systems, such as pyrido/benzo[b] rsc.orgbeilstein-journals.orgselenazines, have demonstrated that the choice of catalyst can selectively determine whether a C-N or a C-Se bond is formed during cyclization. researchgate.net Applying this concept to pyridoazepine synthesis could allow for catalyst-controlled regioselectivity, enabling the synthesis of specific isomers like the [3,2-c], [4,3-c], or [2,3-b] fused systems from common precursors.

Advanced Cyclization Strategies: The intramolecular aza-Wittig reaction has proven to be a robust method for the synthesis of a wide array of N-containing heterocyclic compounds. thieme-connect.comdntb.gov.ua Further exploration of this reaction, particularly using novel phosphine (B1218219) reagents or microwave-assisted conditions, could lead to more efficient and higher-yielding syntheses of the pyridoazepine core. researchgate.net Additionally, methods like the aza-Prins cyclization, recently used for synthesizing tetrahydroazepines, offer a direct approach to forming the seven-membered azacycle and could be adapted for the pyrido[3,2-c]azepine skeleton.

Synthetic MethodPotential Application for PyridoazepinesKey Advantage
Stereoselective aza-Michael ReactionAsymmetric synthesis of chiral pyridoazepine derivatives. rsc.orgHigh stereocontrol.
Aza-Heck CyclizationConstruction of chiral pyridoazepine systems. rsc.orgEnantioselective C-N bond formation.
Catalyst-Controlled CyclizationRegioselective synthesis of different pyridoazepine isomers. researchgate.netAccess to underexplored isomers.
Intramolecular Aza-Wittig ReactionEfficient formation of the fused heterocyclic system. thieme-connect.comdntb.gov.uaHigh yield and versatility.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the novel synthetic methodologies described above, a deeper understanding of reaction mechanisms and kinetics is essential. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical process parameters. wikipedia.orgvdu.lt The application of advanced spectroscopic techniques for in situ monitoring is a key future direction.

Emerging Techniques:

Real-Time Spectroscopic Monitoring: Techniques such as Raman spectroscopy and Near-Infrared Spectroscopy (NIRS) can be integrated directly into reaction vessels. wikipedia.org These non-invasive methods provide real-time data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and immediate detection of reaction completion or side reactions. nih.govresearchgate.net This is particularly valuable for complex, multi-step syntheses or for optimizing delicate, catalyst-driven reactions.

Dispersive X-ray Absorption Spectroscopy (DXAS): For reactions involving metal catalysts or organometallic intermediates, TRIS-XAS (time-resolved in situ X-ray absorption spectroscopy) is a powerful tool. A custom-designed DXAS setup can provide detailed information on the electronic structure and coordination environment of a specific atom with high time resolution. nih.gov This would allow researchers to observe the catalyst's oxidation state and ligand sphere throughout the reaction, providing unprecedented mechanistic insights into, for example, aza-Heck or other metal-catalyzed pyridoazepine cyclizations.

TechniqueInformation GainedApplication in Pyridoazepine Synthesis
In Situ Raman/NIRSReal-time concentration of species, reaction kinetics, endpoint determination. nih.govstepscience.comOptimization of reaction conditions (temperature, time, catalyst loading).
Dispersive X-ray Absorption Spectroscopy (DXAS)Atom-specific electronic structure, oxidation state, coordination environment. nih.govMechanistic investigation of metal-catalyzed cyclization reactions.

Integration of Machine Learning in Pyridoazepine Chemical Research

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of synthetic conditions, and the design of novel molecules with desired properties. beilstein-journals.orgresearchgate.net The integration of ML into the study of pyridoazepines can significantly accelerate the discovery and development process.

Key Applications:

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently navigate the complex, multi-dimensional parameter space of a chemical reaction. beilstein-journals.org By learning from a small set of initial experiments, these algorithms can predict the optimal conditions (e.g., temperature, solvent, catalyst, reagent ratios) to maximize the yield or selectivity of a pyridoazepine synthesis, requiring fewer experiments than traditional methods. duke.edu

Predictive Modeling: Neural networks can be trained on large databases of known chemical reactions to predict suitable conditions for new transformations. nih.gov For the pyridoazepine system, an ML model could predict the most effective catalyst or solvent for a desired cyclization, or even suggest entirely new synthetic routes.

De Novo Drug Design: ML models can learn the relationship between chemical structure and biological activity. This allows for the in silico design of novel pyridoazepine derivatives with predicted properties, such as high binding affinity to a specific biological target. bohrium.comnih.gov This accelerates the early stages of drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

Machine Learning ApplicationGoalImpact on Pyridoazepine Research
Bayesian OptimizationFind optimal reaction conditions with minimal experiments. researchgate.netFaster, more efficient synthesis of target compounds.
Predictive Neural NetworksRecommend suitable catalysts, solvents, and reagents for a given reaction. nih.govAccelerate the development of new synthetic routes.
Generative ModelsDesign novel molecules with desired physicochemical and biological properties. bohrium.comRational design of new potential therapeutic agents based on the pyridoazepine scaffold.

Exploration of Pyridoazepine Scaffolds in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The unique three-dimensional structure and electronic properties of the pyridoazepine scaffold make it an attractive building block for the construction of complex, functional supramolecular assemblies. slideshare.net

Future Research Avenues:

Self-Assembling Systems: The pyridine (B92270) nitrogen atom in the pyridoazepine core can act as a hydrogen bond acceptor or a coordination site for metal ions. By strategically adding other functional groups to the scaffold, it is possible to program the molecules to self-assemble into well-defined, higher-order structures such as helical fibers, sheets, or capsules. acs.org

Functional Materials: The photophysical properties of chromophores like BODIPY and aza-BODIPY can be tuned through their aggregation state. rsc.org Incorporating the pyridoazepine scaffold into such systems could lead to new materials with interesting optical or electronic properties, where the assembly and function are controlled by external stimuli.

Host-Guest Chemistry: The seven-membered azepine ring provides a flexible, partially saturated pocket. This structural feature could be exploited to create pyridoazepine-based macrocycles or cages that can act as hosts for specific guest molecules, with potential applications in sensing, catalysis, or targeted delivery. acs.org The exploration of imidazolium (B1220033) cyclophanes as templates for supramolecular compounds with metal halides showcases a similar principle of using heterocyclic cations in constructing complex architectures. acs.org

Q & A

What synthetic strategies are effective for constructing the pyrido[3,2-c]azepine core in academic research?

The synthesis of pyrido[3,2-c]azepine derivatives often employs Friedel-Crafts ring-closure reactions, where nitrogen-containing carboxylic acids or alkanols are cyclized using catalysts like AlCl₃, P₂O₅, or polyphosphoric acid (PPA) . For structurally related Stemona alkaloids, cis-5,6-disubstituted piperidinones serve as critical synthons to build the azepine core. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yields and minimize side products .

How can researchers validate the purity and structural integrity of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine derivatives?

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for assessing purity and confirming molecular weights. For impurities, reference standards such as those listed in pharmaceutical guidelines (e.g., EP impurities) should be used for comparative analysis. Computational tools can predict physicochemical properties (e.g., topological polar surface area, hydrogen bonding capacity) to cross-validate experimental data .

What experimental models are suitable for evaluating the pro-apoptotic activity of pyrido[3,2-c]azepine derivatives targeting Bcl-xL?

In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) can measure apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays. Co-crystallization studies or surface plasmon resonance (SPR) may elucidate binding interactions with Bcl-xL. For mechanistic depth, gene knockdown (siRNA) or overexpression models can confirm target specificity .

How can computational modeling enhance the design of pyrido[3,2-c]azepine-based therapeutics?

Density functional theory (DFT) calculations predict electronic properties, while molecular docking (AutoDock, Schrödinger) simulates ligand-Bcl-xL interactions. ADMET predictors evaluate bioavailability and toxicity. For example, topological polar surface area (TPSA) >70 Ų may indicate poor blood-brain barrier penetration, guiding structural modifications .

What strategies resolve contradictions in structure-activity relationships (SAR) for pyrido[3,2-c]azepine derivatives?

Contradictions often arise from substituent positioning. For example, electron-withdrawing groups at the pyridazine ring may enhance Bcl-xL inhibition but reduce solubility. Iterative SAR studies using parallel synthesis and 3D-QSAR models can balance potency and pharmacokinetics. Meta-analysis of patent data and academic literature is critical to identify consensus trends .

How should researchers optimize reaction yields for large-scale synthesis of pyrido[3,2-c]azepine derivatives?

Scale-up requires solvent optimization (e.g., switching from DCM to toluene for safety) and catalyst recycling. Continuous flow reactors improve heat transfer and reduce byproducts. For unstable intermediates, low-temperature techniques (e.g., cryogenic quenching) preserve integrity. Pilot batches should undergo rigorous impurity profiling .

What are the challenges in characterizing azepine ring conformation in pyrido[3,2-c]azepine derivatives?

Dynamic NMR or X-ray crystallography can resolve conformational flexibility. For example, chair vs. boat conformations influence bioactivity. Variable-temperature (VT) NMR detects ring-flipping kinetics, while NOESY spectra reveal spatial proximities of substituents. Computational MD simulations provide complementary insights into solution-phase behavior .

How do researchers address solubility limitations in pyrido[3,2-c]azepine derivatives during biological assays?

Co-solvents (DMSO ≤0.1%) or lipid-based nanoformulations improve aqueous solubility. Salt formation (e.g., hydrochloride salts) or PEGylation enhances bioavailability. For cell-based assays, staggered dosing or prolonged incubation mitigates precipitation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.